5-(4-Hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-(4-Hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenylethyl group, and a hydroxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The thioxo group can be reduced to a thiol or a thioether.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.
Reduction: Formation of thiol or thioether derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include inhibition of signal transduction, disruption of metabolic processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Benzylidene Derivatives: Compounds with a benzylidene moiety.
Phenylethyl Derivatives: Compounds with a phenylethyl group.
Uniqueness
5-(4-Hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
302823-92-3 |
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Molecular Formula |
C18H15NO2S2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO2S2/c20-15-8-6-14(7-9-15)12-16-17(21)19(18(22)23-16)11-10-13-4-2-1-3-5-13/h1-9,12,20H,10-11H2/b16-12- |
InChI Key |
YHXJSLLNANMGLB-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S |
Origin of Product |
United States |
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